

An In-depth Technical Guide to Methylcobalamin Hydrate (CAS Number: 288315-09-3)

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Compound of Interest

Compound Name: Methylcobalamin hydrate

Cat. No.: B15546280

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylcobalamin, the neurologically active form of vitamin B12, is a vital coenzyme in a range of physiological processes. This technical guide provides a comprehensive overview of **Methylcobalamin Hydrate** (CAS No. 288315-09-3), focusing on its synthesis, mechanism of action, pharmacokinetics, clinical applications, and analytical methodologies. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Chemical and Physical Properties

Methylcobalamin hydrate presents as a dark red crystalline powder. It is a coordination complex of cobalt, belonging to the corrinoid family of compounds. The central cobalt atom is in the +3 oxidation state and is coordinated to a corrin ring, a dimethylbenzimidazole nucleotide, and a methyl group. The hydrate form indicates the presence of associated water molecules.

Property	Value	Reference
CAS Number	288315-09-3	N/A
Molecular Formula	C ₆₃ H ₉₁ CoN ₁₃ O ₁₄ P·xH ₂ O	N/A
Appearance	Dark red crystalline powder	N/A
Solubility	Soluble in water	N/A

Synthesis of Methylcobalamin

The synthesis of methylcobalamin typically involves the reduction of cyanocobalamin (Vitamin B12) followed by methylation. Several methods have been reported, with variations in reducing agents, methylating agents, and reaction conditions.

Experimental Protocol: Synthesis via Reduction and Methylation

This protocol describes a common laboratory-scale synthesis of methylcobalamin from cyanocobalamin.

Materials:

- Cyanocobalamin
- Sodium borohydride
- Methyl iodide
- Cobalt(II) chloride hexahydrate (optional, as a sequestering agent for cyanide ions)
- Dimethyl carbonate (alternative methylating agent)
- Deionized water
- Methanol
- Acetone

- Nitrogen gas

Procedure:

- In a reaction vessel protected from light, dissolve cyanocobalamin in deionized water under an inert nitrogen atmosphere.
- If using a cyanide sequestering agent, add cobalt(II) chloride hexahydrate to the solution.
- Slowly add a freshly prepared aqueous solution of sodium borohydride to the reaction mixture with constant stirring. This reduces the Co(III) center of cyanocobalamin to the highly nucleophilic Co(I) state (cob(I)alamin).
- Following the reduction, introduce the methylating agent. This can be methyl iodide or dimethyl carbonate.
- Allow the reaction to proceed for several hours at a controlled temperature (e.g., room temperature or slightly elevated).
- Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
- Upon completion, precipitate the crude methylcobalamin by adding an anti-solvent like acetone.
- Collect the precipitate by filtration and wash with acetone and then ether.
- Purify the crude product by recrystallization from a suitable solvent system, such as acetone/water or methanol/water.
- Dry the purified methylcobalamin crystals under vacuum.

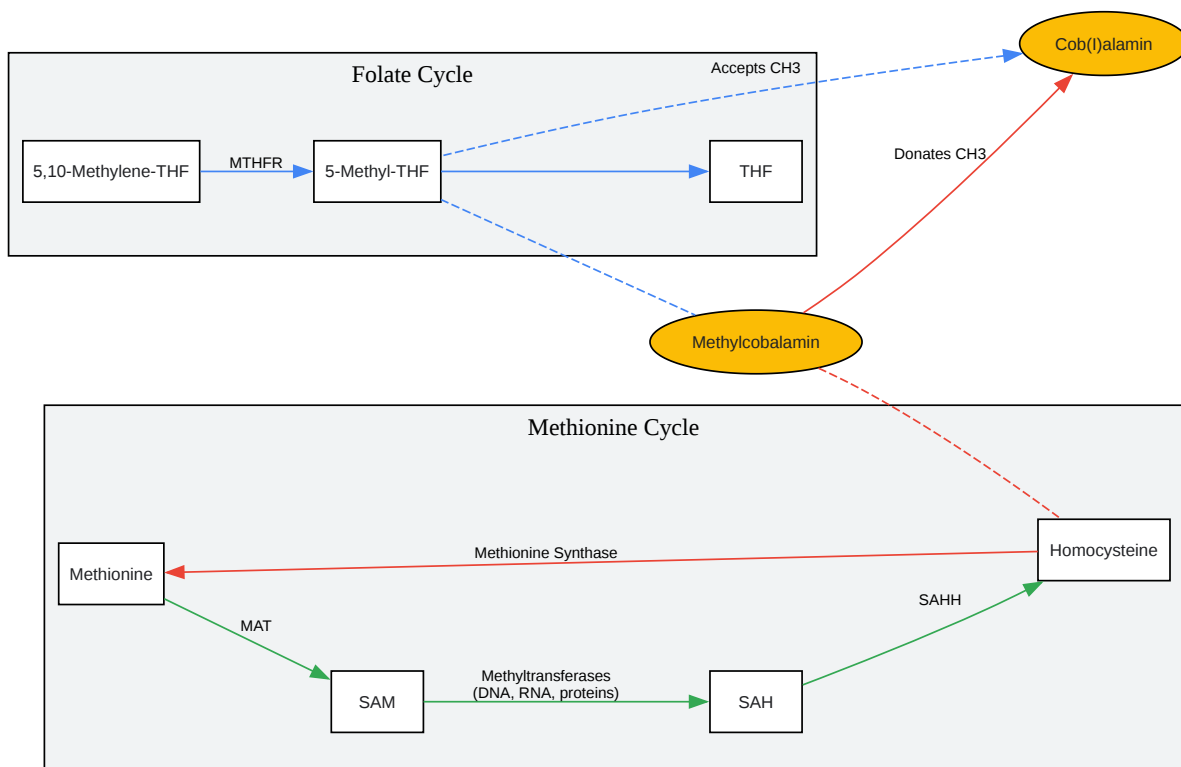
Mechanism of Action

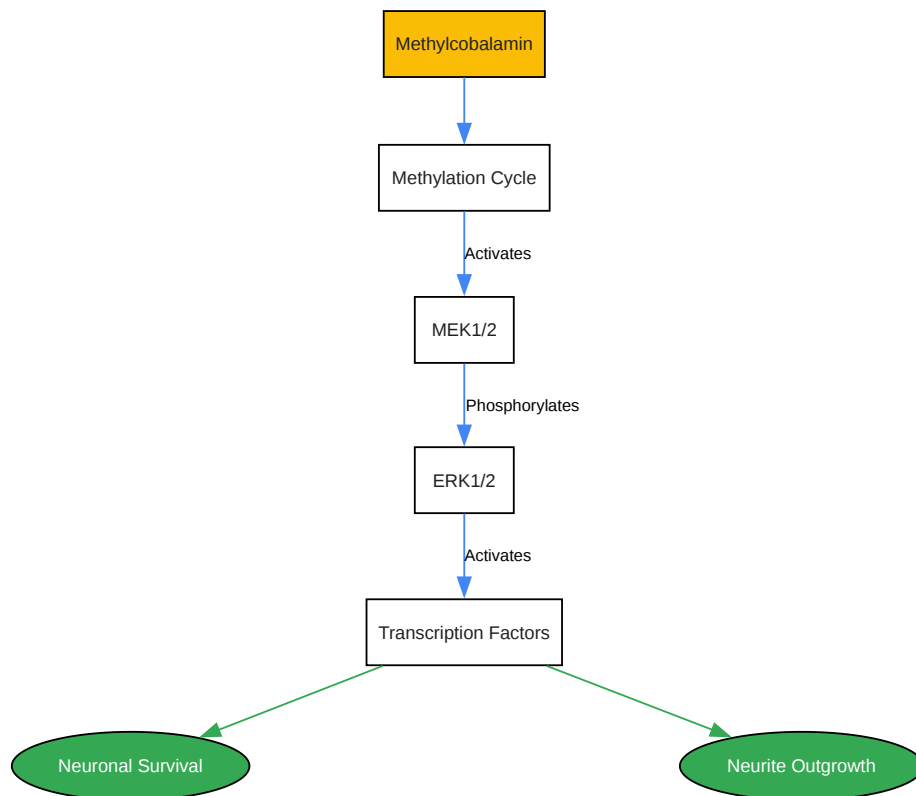
Methylcobalamin's primary biochemical role is as a cofactor for the enzyme methionine synthase. This enzyme is crucial for the remethylation of homocysteine to methionine, a key step in the one-carbon metabolism pathway.

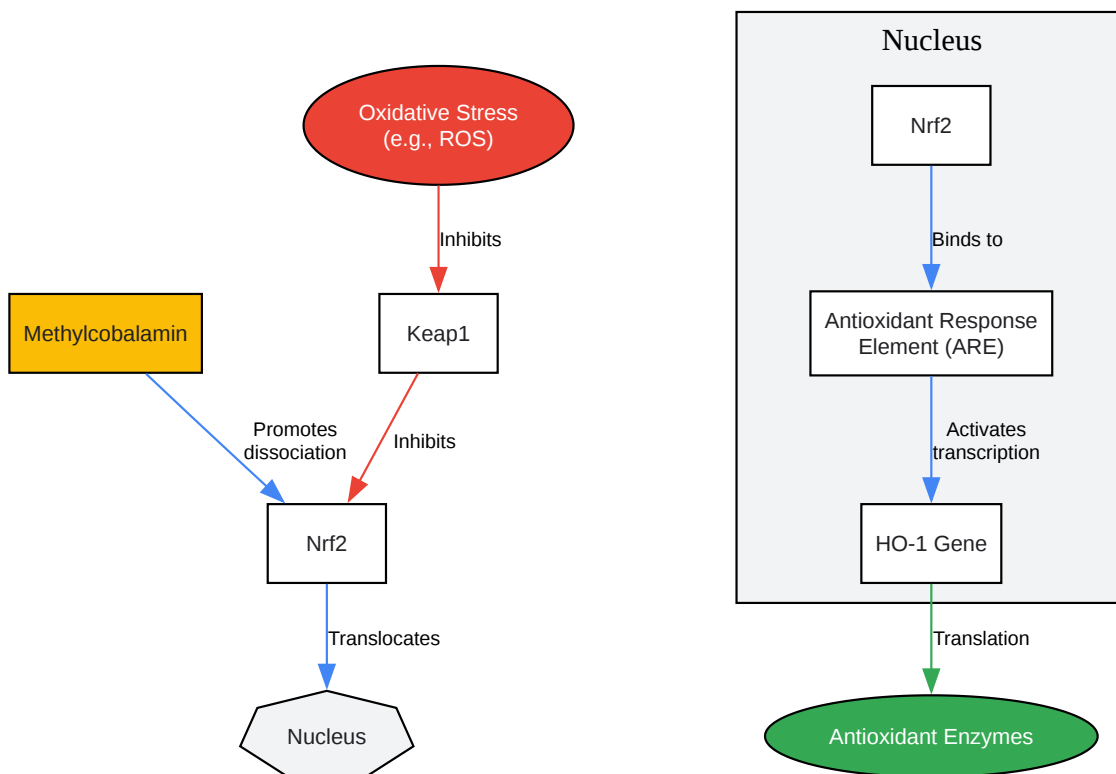
Methionine Synthase Pathway

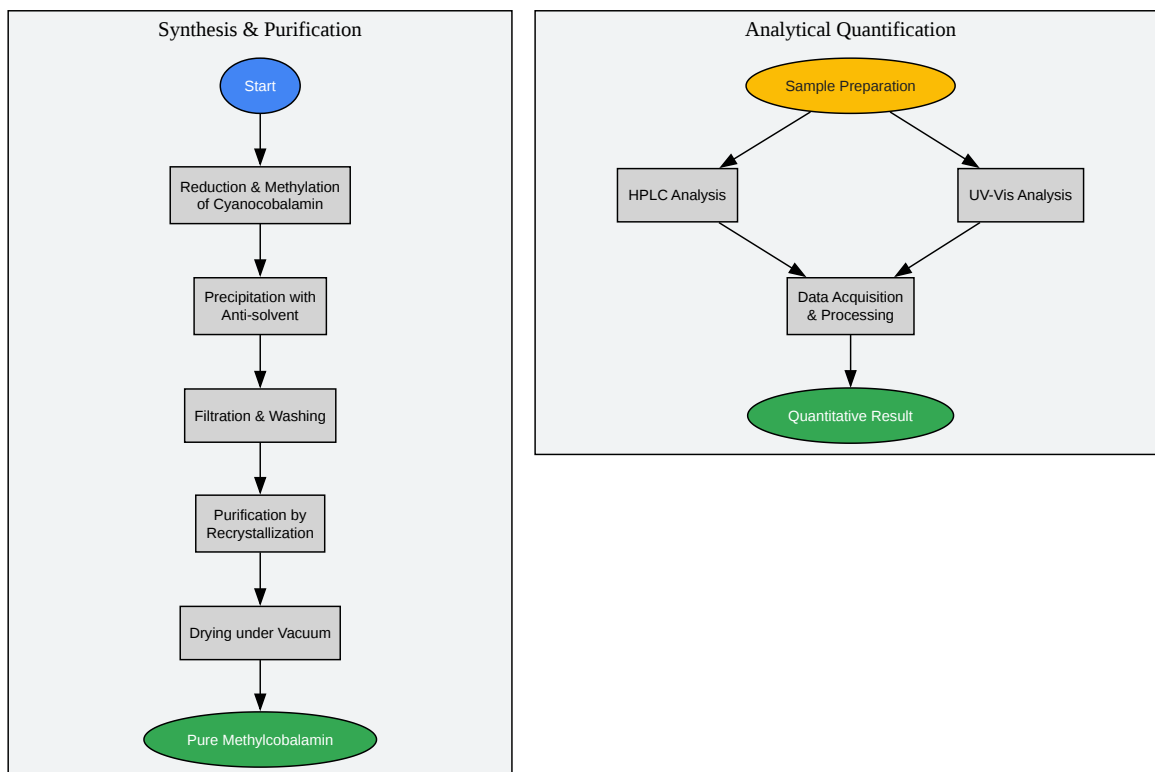
The methionine synthase pathway is central to cellular function, impacting DNA synthesis, methylation reactions, and the formation of S-adenosylmethionine (SAM), a universal methyl donor.

In this cycle, methylcobalamin donates its methyl group to homocysteine, forming methionine and cob(I)alamin.^{[1][2]} The cob(I)alamin is then remethylated by 5-methyltetrahydrofolate, regenerating methylcobalamin and producing tetrahydrofolate.^{[1][3]} This intricate process links the folate and methionine cycles.^[3]









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